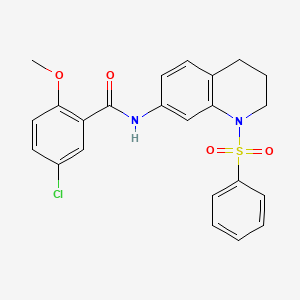
5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C23H21ClN2O4S and its molecular weight is 456.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .
Mode of Action
This leads to cell depolarization and an influx of calcium ions, triggering insulin release .
Biochemical Pathways
The compound likely affects the insulin signaling pathway , given its association with glyburide. By promoting insulin release, it can enhance the uptake of glucose by cells, reduce gluconeogenesis in the liver, and modulate lipid metabolism .
Pharmacokinetics
It is excreted in the bile and urine .
Result of Action
If it shares a similar mechanism with glyburide, it might promote insulin release, leading to decreased blood glucose levels .
Analyse Biochimique
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Activité Biologique
5-Chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure features a chloro-substituted methoxybenzamide moiety linked to a phenylsulfonyl-tetrahydroquinoline group, which is significant for its pharmacological properties.
- Molecular Formula : C23H22ClN3O5S
- Molecular Weight : 487.96 Da
- IUPAC Name : N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
- Sulfonylation : The tetrahydroquinoline core is sulfonylated using a sulfonyl chloride reagent.
- Coupling Reaction : The final product is formed by coupling the sulfonylated tetrahydroquinoline with 5-chloro-2-methoxybenzoyl chloride under basic conditions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar structures have shown significant anti-proliferative effects against various cancer cell lines. In particular:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific pathways related to cell death and inhibiting key survival signals.
- Case Study : A study evaluating the anti-proliferative activity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives reported IC50 values indicating potent activity against breast cancer cell lines, suggesting that modifications in the sulfonamide group can enhance biological efficacy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties due to the presence of the sulfonamide group, which has been associated with inhibition of inflammatory mediators. Research indicates that similar compounds can effectively reduce levels of pro-inflammatory cytokines in vitro.
Pharmacological Profiles
A comparative analysis of the biological activities of various derivatives based on this scaffold reveals:
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-30-22-12-10-17(24)14-20(22)23(27)25-18-11-9-16-6-5-13-26(21(16)15-18)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXPUHVTMCDEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














